![molecular formula C27H42FeNP B3429841 (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 778511-13-0](/img/structure/B3429841.png)
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Overview
Description
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is a useful research compound. Its molecular formula is C27H42FeNP and its molecular weight is 467.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.240423 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine, often referred to as Methyl-BoPhoz, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly in the realms of catalysis and drug development, alongside relevant research findings and case studies.
- Molecular Formula : C25H26FeNP
- Molecular Weight : 427.31 g/mol
- Melting Point : 114°C to 116°C
- Optical Rotation : +315° (c=0.75 in Ethanol)
- CAS Number : 406681-25-2
The compound contains a ferrocenyl moiety, which is known for its stability and redox properties, making it an attractive scaffold for various biological applications .
1. Catalytic Applications
This compound serves as a chiral ligand in asymmetric catalysis. Its application in catalyzing hydrogenation reactions has been documented, where it enhances the efficiency of producing enantiomerically pure compounds. For instance, it has been used effectively in the asymmetric hydrogenation of specific amino acids, leading to high yields of desired products .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of ferrocene derivatives, including this compound. Research indicates that ferrocene-based compounds exhibit significant antiproliferative activity against various cancer cell lines such as HeLa and MCF7. The mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) accumulation .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 0.80 | Apoptosis via ROS accumulation |
MCF7 | 0.43 | G2/M phase arrest |
3. DNA Interaction and Nuclease Activity
This compound has shown strong interactions with DNA and human serum albumin (HSA), suggesting potential applications in gene therapy or as a chemotherapeutic agent. Studies demonstrated that it could cleave DNA through both oxidative and hydrolytic pathways, indicating its utility in targeted drug delivery systems .
Case Study 1: Anticancer Properties
In a study conducted by Sharma et al., the compound was tested against HeLa cells using the MTT assay. The results indicated a significant reduction in cell viability at low concentrations (IC50 = 0.80 μM), with further analysis showing that the compound induced apoptosis through ROS pathways .
Case Study 2: Catalytic Efficiency
Another research highlighted its role as a catalyst in asymmetric synthesis, particularly in producing chiral amino acids. The ligand facilitated reactions with high enantioselectivity, demonstrating its effectiveness in pharmaceutical applications .
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is in asymmetric catalysis. This compound has been extensively studied for its ability to facilitate enantioselective reactions, particularly in:
- Hydrogenation Reactions : The ligand forms complexes with transition metals (e.g., Rhodium), which can catalyze the asymmetric hydrogenation of various substrates. For instance, it has been used to convert 2-tert-butoxycarbonylamino-3-cyclopropylacrylic acid benzyl ester into (S)-2-tert-butoxycarbonylamino-3-cyclopropylpropionic acid benzyl ester with high enantioselectivity .
- Cross-Coupling Reactions : The compound serves as a ligand in cross-coupling reactions, enhancing the efficiency and selectivity of the processes involved in forming carbon-carbon bonds .
Asymmetric Hydrogenation
A notable study demonstrated the effectiveness of this compound in the asymmetric hydrogenation of α,β-unsaturated acids. The Rh-complex derived from this ligand showed excellent enantioselectivity and turnover numbers, making it a valuable tool for synthesizing chiral compounds in pharmaceutical chemistry.
Reaction Type | Substrate | Product | Enantiomeric Excess (%) |
---|---|---|---|
Asymmetric Hydrogenation | 2-tert-butoxycarbonylamino-3-cyclopropylacrylic acid benzyl ester | (S)-2-tert-butoxycarbonylamino-3-cyclopropylpropionic acid benzyl ester | 98% |
Cross-Coupling Applications
In another application, this compound was utilized in Suzuki-Miyaura coupling reactions. The ligand's ability to stabilize palladium complexes significantly improved the yields of biaryl compounds.
Reaction Type | Substrate A | Substrate B | Product | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Aryl halide | Aryl boronic acid | Biaryl compound | 85% |
Properties
IUPAC Name |
carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOHENANHRVCK-FAJIOPDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42FeNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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